3-Methyl-1,5-naphthyridine
Overview
Description
3-Methyl-1,5-naphthyridine is a derivative of the naphthyridine family, a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system that resembles naphthalene with pyridine rings. These compounds are of interest due to their diverse range of applications, including their use in organic semiconductors, pharmaceuticals, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of various 1,5-naphthyridine derivatives has been reported through different methods. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized using a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of palladium acetate, yielding products with high phase transition temperatures . Another approach involved the Skraup reaction to produce 3-hydroxy-1,5-naphthyridine derivatives, followed by oxidative cleavage and demethylation to obtain the target compound . Additionally, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved through chemical modification of pyridine derivatives and condensation reactions .
Molecular Structure Analysis
The molecular structure of 1,5-naphthyridine derivatives has been characterized using various techniques. For example, compounds 1b, 1e, and 1f crystallized in the monoclinic crystal system, and their molecular orbitals were studied using quantum chemical calculations . The crystal structure of a 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid derivative was determined by X-ray crystallography, revealing intermolecular interactions that stabilize the molecular packing .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives participate in various chemical reactions due to their reactive sites. They have been used as intermediates in the synthesis of other complex molecules. For instance, 2-anilino-4,6-dimethylpyridine-3-carbonitrile serves as an intermediate in the synthesis of 5-aminobenzo[b][1,8]-naphthyridines . Additionally, 1,5-naphthyridine has been used as a linker for constructing bridging ligands in coordination chemistry, demonstrating its versatility in forming bidentate and tridentate ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-naphthyridine derivatives are influenced by their molecular structure. The synthesized 4,8-substituted 1,5-naphthyridines exhibit high thermal stability and show low optical band gaps, making them suitable for opto-electrical applications such as OLEDs. They emit blue fluorescence in both solution and solid states and have suitable electron affinities and ionization potentials for electron-transport and hole-transport materials . The nonlinear optical properties and electronic absorption spectra of these derivatives have also been studied, indicating their potential in various electronic applications .
Scientific Research Applications
Synthesis Approaches
Scalable Synthesis : A scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde has been developed, starting from 3-amino-5-methoxy-4-methyl-pyridine and undergoing the Skraup reaction. This synthesis is significant for producing key intermediates in organic chemistry and medicinal research (Li et al., 2010).
Catalyst-Free Synthesis in Water : An innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones, amines, and malononitrile in water has been reported. This eco-friendly approach avoids expensive catalysts and toxic solvents, presenting a greener alternative for naphthyridine synthesis (Mukhopadhyay et al., 2011).
Chemical Properties and Applications
Chemical Reactivity and Applications : Fused 1,5-naphthyridines, including derivatives like 3-Methyl-1,5-naphthyridine, have versatile applications in synthetic organic chemistry and medicinal chemistry. Their reactivity and use as ligands for metal complex formation highlight their role in various chemical processes (Masdeu et al., 2020).
Asymmetric Ruthenium-Catalyzed Hydrogenation : Asymmetric hydrogenation of 1,5-naphthyridine derivatives, using chiral cationic ruthenium diamine complexes, has been developed. This method is applicable for the scaled-up synthesis of optically pure 1,5-diaza-cis-decalins, used as rigid chelating diamine ligands in asymmetric synthesis (Zhang et al., 2015).
Safety And Hazards
While the specific safety and hazards of 3-Methyl-1,5-naphthyridine are not available in the retrieved papers, general safety measures for handling naphthyridines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . They are used in the construction of various scaffolds and as ligands for metal complexes formation . Their reactivity and applications have been the focus of research in the last 18 years .
properties
IUPAC Name |
3-methyl-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOJEHSELXHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343298 | |
Record name | 3-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,5-naphthyridine | |
CAS RN |
18937-71-8 | |
Record name | 3-Methyl-1,5-naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-1,5-NAPHTHYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTS5ULM85Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.